molecular formula C11H10N2O6S B3751117 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No. B3751117
M. Wt: 298.27 g/mol
InChI Key: JYZCIUCMMKGFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the benzoxazole family and contains a nitro group and a thioxo group in its chemical structure.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate involves its ability to interact with specific enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and division, leading to cell death. In bacteria, it has been shown to disrupt the cell membrane and inhibit the activity of certain enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate vary depending on the specific application and concentration used. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In bacteria, it has been shown to disrupt the cell membrane and inhibit cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate in lab experiments is its ability to selectively target specific enzymes and proteins, making it a valuable tool for studying various biological processes. However, one limitation is its potential toxicity and the need for careful handling and disposal.

Future Directions

For the research on 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate include further investigation of its potential applications in medicine, agriculture, and materials science. Specifically, research could focus on optimizing the synthesis method to increase yield and purity, as well as identifying new potential targets for this compound in various biological systems. Additionally, further studies could be conducted to evaluate the safety and toxicity of this compound in different applications.

Scientific Research Applications

2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been investigated for its anti-inflammatory and anti-bacterial properties.
In agriculture, this compound has been studied as a potential herbicide and pesticide due to its ability to inhibit the growth of various weeds and pests. Additionally, it has been investigated for its potential applications in materials science, including the development of new polymers and coatings.

properties

IUPAC Name

2-methoxyethyl 6-nitro-2-sulfanylidene-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6S/c1-17-4-5-18-10(14)12-8-3-2-7(13(15)16)6-9(8)19-11(12)20/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZCIUCMMKGFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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